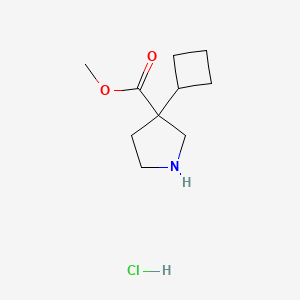

Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride

Description

Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a cyclobutyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same carbon. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates to improve bioavailability . The cyclobutyl group introduces steric bulk and conformational rigidity, which may influence binding affinity in drug-target interactions .

Properties

IUPAC Name |

methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKGYPBXTUJDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2CCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The cyclobutyl group can be introduced through various cycloaddition reactions, followed by esterification to introduce the carboxylate group. The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The cyclobutyl group and pyrrolidine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

Trifluoromethyl (in ) enhances electronegativity and metabolic stability, commonly used in CNS drugs.

Ring Size and Flexibility :

- Pyrrolidine (5-membered ring) balances flexibility and rigidity, ideal for mimicking bioactive conformations.

- Azetidine (4-membered, ) introduces ring strain, increasing reactivity but reducing stability.

- Piperidine (6-membered, ) offers greater flexibility, often used in analgesics and antipsychotics.

Functional Groups :

- Ester groups (e.g., ) are hydrolytically labile, serving as prodrug moieties.

- Nitrile groups () resist hydrolysis and enhance binding to metalloenzymes.

Notes on Contradictions and Limitations

- The exact data for methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride is extrapolated from analogs due to its absence in the provided evidence.

- Substituent effects (e.g., cyclobutyl vs. methyl) are theorized based on steric and electronic principles rather than direct experimental data.

Biological Activity

Methyl 3-cyclobutylpyrrolidine-3-carboxylate; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride

- Molecular Formula : C_{10}H_{15}ClN_{2}O_{2}

- Molecular Weight : 220.69 g/mol

Research indicates that compounds similar to methyl 3-cyclobutylpyrrolidine-3-carboxylate can interact with various neurotransmitter systems. Specifically, they may act as modulators of the central nervous system (CNS) by influencing dopamine and serotonin transporters, which are critical in mood regulation and reward pathways .

Pharmacological Effects

- Neurotransmitter Modulation :

- Anti-inflammatory Properties :

- Anticancer Activity :

Study 1: Dopamine Transporter Inhibition

A study focused on a series of pyrrolidine derivatives demonstrated that methyl 3-cyclobutylpyrrolidine-3-carboxylate showed significant inhibition of DAT with an IC50 value comparable to known DAT inhibitors. This suggests a potential for developing therapeutic agents for cocaine addiction.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that methyl 3-cyclobutylpyrrolidine-3-carboxylate reduced pro-inflammatory cytokine production in macrophages, supporting its potential use in inflammatory conditions.

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrrolidine core can be synthesized via cyclization of γ-amino esters or reductive amination of keto esters. For example, cyclobutyl groups are often introduced via nucleophilic substitution using cyclobutyl halides or Grignard reagents. Hydrochloride salt formation typically involves reacting the free base with HCl in anhydrous solvents like ethanol or diethyl ether. Reaction optimization includes controlling temperature (e.g., 0–5°C for HCl addition to prevent decomposition) and using catalytic agents like triethylamine to enhance cyclization efficiency .

Q. How can researchers purify Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Chiral resolution techniques such as recrystallization with chiral acids (e.g., tartaric acid derivatives) or preparative chiral HPLC (using columns like Chiralpak IA/IB) are effective. For hydrochloride salts, fractional crystallization in mixed solvents (e.g., ethanol/water) can isolate enantiomers. Analytical validation via polarimetry or chiral GC/MS is recommended to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride?

- Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms during cyclobutyl group attachment). Using stereospecific catalysts (e.g., Ru-BINAP complexes) or protecting groups (e.g., Boc for the pyrrolidine nitrogen) can enforce regioselectivity. Computational modeling (DFT studies) can predict transition states to guide synthetic adjustments .

Q. How can researchers develop validated analytical methods for quantifying impurities in Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm) is standard. For trace impurities, LC-MS/MS in MRM mode enhances sensitivity. Method validation should follow ICH Q2(R1) guidelines, including specificity (spiking with known analogs like 3-Cyano-3-methylpyrrolidine hydrochloride), linearity (1–100 µg/mL), and robustness (pH/temperature variations). Reference standards from pharmacopeial sources (e.g., EP/BP) ensure accuracy .

Q. How should researchers address conflicting pharmacological data for analogs of Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride?

- Methodological Answer : Structural analogs like 3-fluoro PCP hydrochloride show activity in receptor-binding assays (e.g., NMDA antagonism), but discrepancies may arise from assay conditions (e.g., cell line variability). Use standardized protocols (e.g., rat hippocampal slices for electrophysiology) and cross-validate with in silico docking (AutoDock Vina) to correlate structural features (e.g., cyclobutyl vs. phenyl substituents) with activity .

Q. What methodologies assess the ecological impact of Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride given limited toxicity data?

- Methodological Answer : Perform in silico toxicity prediction using tools like ECOSAR or TEST to estimate LC50/EC50 values. For experimental validation, use Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies (OECD 121). If degradation data are lacking, conduct photolysis experiments under simulated sunlight (λ > 290 nm) to model environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.